molecular formula C16H15BrN4O B8165360 7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline

7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline

Cat. No. B8165360
M. Wt: 359.22 g/mol
InChI Key: QOYSKSHQBHFNTQ-UHFFFAOYSA-N
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Description

7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline is a useful research compound. Its molecular formula is C16H15BrN4O and its molecular weight is 359.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photonic and Electronic Devices : It could play a crucial role in photonic and electronic devices due to its unique properties (Kumbar et al., 2018).

  • Biological Applications : It has potential biological applications, such as antiproliferative activity in A2058 melanoma cells and disease-relevant kinases (Lassagne et al., 2018).

  • Pharmacological Research : This compound is significant in pharmacological research, potentially leading to the development of new drugs and therapies (Sallam et al., 2000).

  • Anticancer Activity : Derivatives of this compound show potential anticancer activity as inhibitors of c-Met kinase, indicating its utility in cancer treatment research (Abbas et al., 2015).

  • Novel Synthesis : There is ongoing research into new methods of synthesizing this compound for various applications, including drug design and chemical research (Kurasawa et al., 1987).

  • Eco-Friendly Synthesis : Efforts are being made to develop eco-friendly synthesis methods for this compound, avoiding the use of toxic organic solvents (Jadhav et al., 2017).

  • Antibacterial Activities : Some derivatives have shown in vitro antibacterial activities, comparing favorably with established antibiotics (Guo et al., 2010).

  • Structural Characterization : Detailed structural characterization has been conducted, essential for understanding its potential applications and interactions (Zen et al., 2012).

properties

IUPAC Name

7-bromo-2-[1-(oxan-2-yl)pyrazol-4-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O/c17-12-4-5-13-14(7-12)20-15(9-18-13)11-8-19-21(10-11)16-3-1-2-6-22-16/h4-5,7-10,16H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYSKSHQBHFNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)C3=CN=C4C=CC(=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.